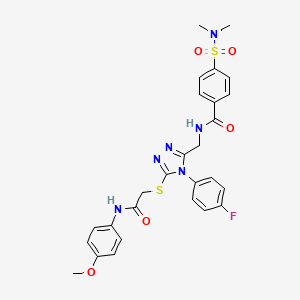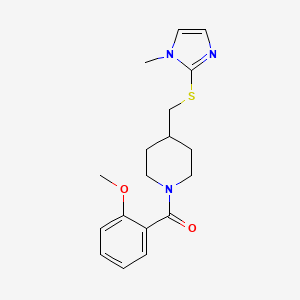
(2-甲氧基苯基)(4-(((1-甲基-1H-咪唑-2-基)硫代)甲基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its unique molecular structure that combines a piperidine ring, an imidazole moiety, and a methoxyphenyl group
科学研究应用
抗菌特性
咪唑衍生物表现出显著的抗菌活性。研究人员已经研究了该化合物作为抗菌剂、抗真菌剂和抗病毒剂的潜力。 其独特的结构可能会干扰微生物酶或细胞膜,使其成为对抗传染病的有希望的候选药物 .
抗癌潜力
含有咪唑的化合物在癌症研究中引起了关注。它可以作为开发新型抗癌药物的支架。 科学家探索其与细胞靶点的相互作用,如激酶或 DNA,以抑制肿瘤生长或诱导凋亡 .
抗炎作用
咪唑通常具有抗炎特性。 通过调节免疫反应或抑制炎症介质,该化合物可能有助于治疗炎症性疾病 .
抗氧化活性
咪唑环的存在与抗氧化作用相关。 研究人员正在研究该化合物是否可以清除自由基,防止氧化应激并防止细胞损伤 .
神经保护应用
鉴于其结构与神经递质相似,该化合物可能在神经保护中发挥作用。 研究探索其对神经元功能、神经退行性疾病和认知健康的影响 .
药物开发
咪唑类化合物通常用作药物设计的构建模块。研究人员修改其取代基以优化药代动力学、生物利用度和靶标特异性。 该化合物的多种生物活性使其成为药物开发的有吸引力的起点 .
其他潜在应用
除了上述领域外,还可以探索其对心血管健康、代谢性疾病和酶抑制的影响。 咪唑衍生物继续以其多方面的特性令研究人员惊讶 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves multiple steps:
Preparation of Intermediate Compounds: : This compound is typically synthesized by reacting 2-methoxyphenyl derivatives with piperidine and 1-methyl-1H-imidazole-2-thiol.
Formation of the Target Compound: : The final step involves the condensation of the intermediates under controlled conditions, such as a specific temperature and pH, often in the presence of catalysts or reagents that facilitate the reaction.
Industrial Production Methods: In industrial settings, the production may involve large-scale reactors and automated processes to ensure high yield and purity. This may include continuous monitoring of reaction conditions and purification steps, like chromatography or crystallization, to isolate the final product.
化学反应分析
Types of Reactions: (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form various oxidized derivatives.
Reduction: : It can be reduced using common reducing agents to produce reduced forms with different properties.
Substitution: : Functional groups in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: : Reagents like halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Chemistry
Synthetic Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Catalysis: : Acts as a catalyst or catalyst precursor in certain organic reactions.
Biology
Biological Studies: : Used in research to study biological mechanisms and pathways.
Medicine
Pharmaceutical Development: : Potentially useful in the development of new pharmaceuticals, particularly in targeting specific biological pathways.
Industry
Material Science: : Applications in the development of new materials with specific properties.
Agriculture: : Could be used in the synthesis of agrochemicals.
作用机制
The mechanism by which (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The imidazole moiety often plays a key role in binding to these targets, influencing biochemical pathways and resulting in the desired biological or chemical effects.
相似化合物的比较
Comparison with Other Compounds: Similar compounds include those with related structures, such as other piperidine or imidazole derivatives. For instance:
(2-hydroxyphenyl)(4-(methylpiperidin-1-yl)methanone): has a similar structure but lacks the methoxy group and imidazole moiety, leading to different chemical and biological properties.
(2-methoxyphenyl)(4-(thiomethyl)piperidin-1-yl)methanone): shares some structural features but differs in the substituent groups attached.
That about covers the bases! If there's anything else you'd like me to add, just let me know.
属性
IUPAC Name |
(2-methoxyphenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-20-12-9-19-18(20)24-13-14-7-10-21(11-8-14)17(22)15-5-3-4-6-16(15)23-2/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLVJUYYKBXWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
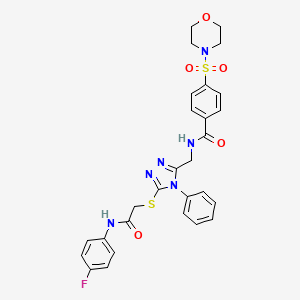
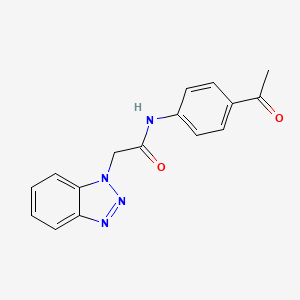
![7-(furan-2-yl)-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2464190.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2464193.png)
![(5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2464195.png)
![2,4-dichloro-N-[2-(3-{[(2-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2464197.png)
![2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2464198.png)
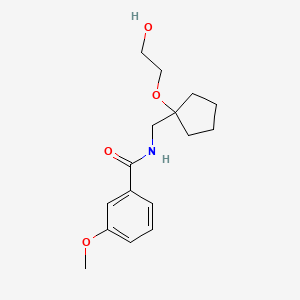
![N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/new.no-structure.jpg)
methanone](/img/structure/B2464201.png)
![1-{[2-(3-chlorophenoxy)-1,3-thiazol-5-yl]methyl}-1H-indole](/img/structure/B2464203.png)
